molecular formula C7H9BrN2O2 B13084708 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol

2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol

Cat. No.: B13084708
M. Wt: 233.06 g/mol
InChI Key: IMFMWIUCJLQGEI-UHFFFAOYSA-N
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Description

2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol: , also known by its IUPAC name 2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethanol , has the molecular formula C7H9BrN2O2. It is a white powder with a molecular weight of 233.06 g/mol . This compound features a bromopyridine moiety linked to an ethan-1-ol group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol involves the following steps:

    Bromination: Bromination of 3-amino-5-bromopyridine yields the bromopyridine intermediate.

    Etherification: The bromopyridine intermediate reacts with ethanol (ethan-1-ol) to form the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Reduction: Reduction of the bromopyridine ring can yield the corresponding pyridine derivative.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Etherification: Ethanol, acid catalyst (e.g., sulfuric acid), and heat.

Major Products:: The primary product is 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: May have applications in drug discovery.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-(3-amino-5-bromopyridin-4-yl)oxyethanol

InChI

InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2

InChI Key

IMFMWIUCJLQGEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)OCCO)N

Origin of Product

United States

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